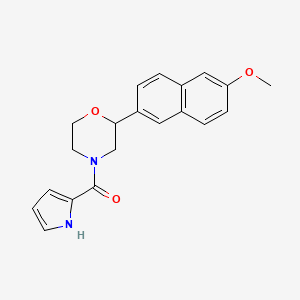![molecular formula C10H12BrNO4 B5325226 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5325226.png)
2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide, also known as BPHA, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals and biotechnology. BPHA is a derivative of 5-bromo-2-methoxyphenol, which is a natural product found in many plants.
Wissenschaftliche Forschungsanwendungen
2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide has been extensively studied for its potential applications in the field of pharmaceuticals and biotechnology. It has been shown to have antimicrobial, antiviral, and anticancer properties. This compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and improve cognitive function. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. This compound has also been shown to have low toxicity and to be well-tolerated in animal studies. However, there are also some limitations to using this compound in lab experiments. It can be difficult to obtain large quantities of this compound, and it may not be suitable for certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide. One area of interest is the development of this compound derivatives that have improved pharmacological properties. Another area of interest is the study of this compound in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases and conditions.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals and biotechnology. This compound has been shown to have antimicrobial, antiviral, and anticancer properties, as well as potential anti-inflammatory and neuroprotective effects. While there are some limitations to using this compound in lab experiments, there are also many potential future directions for research on this compound.
Synthesemethoden
2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-methoxyphenol with various reagents. The most common method involves the reaction of 5-bromo-2-methoxyphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form the desired this compound compound.
Eigenschaften
IUPAC Name |
2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4/c1-15-8-2-6(4-13)7(11)3-9(8)16-5-10(12)14/h2-3,13H,4-5H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXFLMGAQAJRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Br)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2-chlorophenyl)acetamide](/img/structure/B5325151.png)
![N-allyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5325156.png)
![2-methoxy-N-[2-(pyridin-3-yloxy)propyl]nicotinamide](/img/structure/B5325165.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(4-morpholinylsulfonyl)benzoyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325179.png)
![N-methyl-N-[(5-{[methyl(5-quinolinylmethyl)amino]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5325185.png)
![1-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5325188.png)
![N-(2-ethylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5325193.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325201.png)
![(4S)-4-[4-({[(3-cyanophenyl)sulfonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-N-methyl-L-prolinamide](/img/structure/B5325203.png)
![3-allyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5325206.png)
![2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5325213.png)
![1-[3-(benzylthio)propanoyl]-4-phenylpiperazine](/img/structure/B5325219.png)
![4-{[2-(2-chloro-5-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5325227.png)
